molecular formula C8H7FO4S B8017055 3-(Fluorosulfonyl)-2-methylbenzoic acid

3-(Fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B8017055
M. Wt: 218.20 g/mol
InChI Key: AMWOELMEHXSTFZ-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-2-methylbenzoic acid is a high-purity chemical reagent designed for advanced research and development applications. This compound is valued in organic synthesis as a versatile bifunctional building block, as it contains both a fluorosulfonyl group and a carboxylic acid moiety on the same aromatic ring system. The presence of the electron-withdrawing fluorosulfonyl group can significantly influence the acidity and reactivity of the carboxylic acid, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science products. The fluorosulfonyl group is a highly reactive functionality that can act as a precursor to sulfonyl chlorides, sulfonamides, and sulfonate esters, enabling its use in the creation of sulfonamide-based drugs or polymeric materials. The additional methyl group on the benzoic acid ring, compared to the common 3-(Fluorosulfonyl)benzoic acid, can alter the compound's steric and electronic properties, potentially leading to unique reactivity and selectivity in synthesis pathways. Researchers utilize this compound to develop novel chemical entities and as a core scaffold in medicinal chemistry programs. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the material safety data sheet (MSDS) for proper handling and hazard information. As with similar compounds like 3-(Fluorosulfonyl)benzoic acid, it is expected to require careful handling and storage, likely sealed in dry conditions at 2-8°C to maintain stability .

Properties

IUPAC Name

3-fluorosulfonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOELMEHXSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Fluorosulfonyl 2 Methylbenzoic Acid

Reactivity of the Fluorosulfonyl Group (–SO2F)

The fluorosulfonyl group is noted for its unique combination of stability and latent reactivity, making it a valuable connector in chemical synthesis. nih.govrsc.org Its primary mode of reaction is through the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) process, though it can also be engaged in electrophilic and radical pathways.

Developed as a next-generation click reaction, SuFEx chemistry provides a powerful method for the rapid and reliable assembly of functional molecules. nih.govrsc.org This modular approach is centered on the selective exchange of the sulfur-fluorine bond in sulfonyl fluorides with nucleophiles, forming robust new covalent linkages. nih.govrsc.orgnih.gov The SuFEx process is recognized for its efficiency and broad applicability in fields from drug discovery to materials science. rsc.orgrsc.org

The sulfur atom in the fluorosulfonyl group is highly electrophilic and susceptible to attack by a range of nucleophiles. This reactivity is particularly harnessed in bioconjugation and covalent inhibitor design, where aryl sulfonyl fluorides can target nucleophilic amino acid residues within proteins. acs.org The reaction is often context-dependent, with the local protein microenvironment activating the otherwise stable S-F bond. acs.orgnih.gov Activation can be facilitated by hydrogen bonding to the fluorine atom or by nearby basic residues that enhance the nucleophilicity of the attacking species. nih.govacs.orgbohrium.com

Key nucleophilic reactions involving the fluorosulfonyl group are summarized in the table below.

Nucleophile TypeExample NucleophileProduct LinkageApplication Context
Oxygen Phenols (e.g., Tyrosine), Alcohols (e.g., Serine, Threonine), Silyl (B83357) EthersSulfonate Ester (R-O-SO₂-R')SuFEx, Covalent Protein Labeling nih.govacs.org
Nitrogen Amines (e.g., Lysine), Imidazoles (e.g., Histidine)Sulfonamide (R-NH-SO₂-R')SuFEx, Covalent Protein Labeling acs.org
Carbon Organolithium Reagents, Grignard ReagentsSulfone (R-C-SO₂-R')C-S Bond Formation (less common for SuFEx) researchgate.net

While classic SuFEx reactions are highly reliable, they can sometimes require extended reaction times or high catalyst loadings. nih.gov Research into "Accelerated SuFEx" has demonstrated that the reaction kinetics can be dramatically improved. nih.gov The thermodynamic driving force for SuFEx reactions with silyl ethers is the formation of the very strong silicon-fluorine bond, which has a bond dissociation energy (BDE) of approximately 135 kcal/mol. nih.gov In contrast, the S(VI)-F bond itself is quite robust, with a high homolytic bond dissociation energy of about 90.5 kcal/mol, which makes uncatalyzed radical formation difficult. nih.gov

Several factors influence the rate and efficiency of SuFEx reactions, as detailed in the table below.

FactorDescriptionImpact on Reactivity
Catalysis Guanidine bases (e.g., BTMG) can significantly accelerate the reaction, often completing it in minutes. nih.govIncreases reaction rate.
Substrate Reactions with trimethylsilyl (B98337) ethers are typically rapid, while bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) react more slowly. nih.govSteric hindrance can decrease the reaction rate.
Activation In biological systems, proximal basic amino acid residues (e.g., arginine) can lower the pKa of phenolic nucleophiles (e.g., tyrosine) and stabilize the departing fluoride ion, catalyzing the reaction. nih.govbohrium.comEnhances reactivity in specific microenvironments.
Thermodynamics The formation of highly stable byproducts, such as Si-F bonds, provides a strong thermodynamic driving force for the reaction. nih.govFavors product formation and high yields.

The sulfur(VI) center of the fluorosulfonyl group acts as an electrophile. acs.org Aryl sulfonyl fluorides are considered "latent" electrophiles because they are generally unreactive toward cellular nucleophiles unless activated within a specific protein binding pocket. nih.govbohrium.com This context-dependent reactivity is a key advantage for designing selective chemical probes and covalent inhibitors. acs.org

Activation pathways include:

Hydrogen Bonding: Interaction of the fluorine atom with hydrogen bond donors in a protein active site increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. acs.org

General Base Catalysis: Nearby basic residues, such as arginine or lysine, can deprotonate a nucleophilic residue (e.g., tyrosine), increasing its nucleophilicity and facilitating the attack on the sulfonyl group. nih.govbohrium.com

While less common than nucleophilic pathways, the fluorosulfonyl group can participate in radical reactions. The primary challenge is the generation of the fluorosulfonyl radical (•SO₂F) due to the high strength of the S-F bond. nih.gov However, modern synthetic methods have enabled its formation and use. nih.govrsc.org

Methods for generating •SO₂F radicals include:

Photocatalysis: Using visible light and a photocatalyst, stable crystalline salts like imidazolium-based fluorosulfonates can undergo a single-electron transfer (SET) process to release the •SO₂F radical. nih.gov

Addition-Fragmentation: The addition of a trifluoromethyl radical (•CF₃) to an allylsulfonyl fluoride can trigger a β-fragmentation process that liberates the •SO₂F radical. nih.govrsc.orgresearchgate.net

Direct Precursors: Reagents such as sulfuryl chlorofluoride (FSO₂Cl) can serve as a direct source of fluorosulfonyl radicals under radical conditions. nih.govrsc.org

Once formed, the highly reactive •SO₂F radical can participate in various transformations, including the difunctionalization of alkenes and alkynes to synthesize a diverse range of functionalized sulfonyl fluoride compounds. nih.govnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Reactivity of the Carboxylic Acid Moiety (–COOH)

The carboxylic acid group on 3-(Fluorosulfonyl)-2-methylbenzoic acid is a versatile functional handle that undergoes a wide array of well-documented chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the meta-disposed fluorosulfonyl group, which increases the acidity of the carboxylic proton, and the steric presence of the ortho-methyl group. This moiety is a key site for synthetic elaboration to build more complex molecular architectures. ossila.comossila.com

The table below outlines the principal reactions of the carboxylic acid group.

Reaction TypeReagents and ConditionsProductSignificance
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR')Protection of the carboxylic acid; modification of solubility and electronic properties.
Amidation Amine (R'-NH₂), Coupling Agent (e.g., HATU, DCC)Amide (R-CONHR')Formation of stable amide bonds, crucial for building peptides and other bioactive molecules. ossila.com
Reduction Strong Reducing Agents (e.g., LiAlH₄, BH₃•THF)Primary Alcohol (R-CH₂OH)Conversion to a benzyl (B1604629) alcohol, a versatile synthetic intermediate.
Acid Halide Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Acyl Chloride (R-COCl)Creation of a highly reactive intermediate for subsequent nucleophilic acyl substitution.
Intramolecular Cyclization After conversion to an amide, base- or heat-mediated reaction.Cyclic Structures (e.g., Benzoxazepinones)Synthesis of complex heterocyclic scaffolds from acyclic precursors. ossila.com

Influence of the Aromatic Methyl Substituent on Ring Reactivity and Selectivity

The methyl group at the 2-position (ortho to the carboxylic acid) has a profound impact on the reactivity and selectivity of 3-(Fluorosulfonyl)-2-methylbenzoic acid through both steric and electronic effects.

Steric Effects: The primary steric effect is the hindrance around the adjacent carboxylic acid and sulfonyl fluoride groups. This "ortho effect" can force the -COOH and -SO₂F groups to twist out of the plane of the benzene (B151609) ring, which inhibits resonance conjugation between these groups and the aromatic π-system. rsc.orgstackexchange.com This loss of planarity can increase the acidity of the carboxylic acid compared to its para- and meta-substituted isomers. stackexchange.compsu.edu Steric hindrance can also slow down reactions involving these functional groups. nih.gov

Electronic Effects: The methyl group is weakly electron-donating through induction and hyperconjugation. This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, the carboxylic acid and sulfonyl fluoride groups are both strongly electron-withdrawing and meta-directing.

The combined influence of these three substituents directs the position of any further electrophilic substitution on the ring. The positions ortho and para to the activating methyl group are positions 3, 5, and 1 (C1 being the carbon attached to the methyl group). The positions meta to the deactivating -COOH and -SO₂F groups are positions 4 and 6 (relative to -COOH) and positions 2 and 6 (relative to -SO₂F). Considering the existing substitution pattern, the most likely position for an incoming electrophile would be C-5, which is para to the methyl group and meta to the sulfonyl fluoride group.

Mechanistic Investigations of Transformations Involving 3-(Fluorosulfonyl)-2-methylbenzoic acid

Understanding the reaction mechanisms is crucial for predicting reactivity and developing new synthetic methods. The formation of the aryl sulfonyl fluoride moiety, a key feature of the title compound, can be achieved through various pathways, including radical and transition-metal-catalyzed processes.

The synthesis of aryl sulfonyl fluorides often proceeds through aryl radical intermediates. taylorandfrancis.com These highly reactive species can be generated from a variety of precursors under mild conditions. nih.gov

A common strategy involves the use of aryldiazonium salts. nih.gov In a typical mechanism, a single electron transfer (SET) from a photocatalyst or a chemical reductant to the diazonium salt generates an aryl radical with the loss of nitrogen gas. nih.gov This aryl radical is then trapped by a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an arylsulfonyl radical (ArSO₂•). Subsequent reaction with a fluorine source, like KHF₂, yields the final aryl sulfonyl fluoride product. nih.gov Diaryliodonium salts can also serve as effective aryl radical precursors under organophotocatalysis. nih.gov

Transition metals, particularly palladium and copper, are widely used to catalyze the synthesis of aryl sulfonyl fluorides. nih.govescholarship.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. acs.orgnih.gov A typical catalytic cycle for the formation of an aryl sulfonyl fluoride from an aryl halide (Ar-X) would involve:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form an Ar-Pd(II)-X species.

Metathesis/Insertion: This intermediate reacts with a sulfur dioxide source (e.g., DABSO) to insert SO₂ into the Pd-C bond, forming an arylsulfonyl palladium complex.

Reductive Elimination: The complex then reacts with a fluoride source (e.g., Selectfluor), leading to reductive elimination of the aryl sulfonyl fluoride product and regeneration of the Pd(0) catalyst.

Copper Catalysis: Copper-catalyzed reactions are also prevalent, especially for fluorosulfonylation of aryldiazonium salts. youtube.com The mechanism is believed to involve an initial SET from a Cu(I) species to the diazonium salt to generate the aryl radical. The radical then reacts as described in the radical pathway, with the copper catalyst being involved in the redox cycle.

These catalytic systems offer high efficiency and functional group tolerance, making them powerful tools for synthesizing complex molecules containing the aryl sulfonyl fluoride motif. acs.org

Photoredox-Catalyzed Processes for Fluorosulfonylation

While no specific studies on the use of 3-(Fluorosulfonyl)-2-methylbenzoic acid in photoredox-catalyzed fluorosulfonylation have been identified, this field of chemistry has seen significant advancements, particularly in the fluorosulfonylation of unsaturated systems like olefins. nih.govnih.gov These reactions typically proceed through a radical mechanism, initiated by a photocatalyst under visible light irradiation. mdpi.com

A notable development in this area is the use of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov These reagents offer a safer and more manageable alternative to gaseous reagents like sulfuryl chlorofluoride (FSO₂Cl). nih.govnih.gov The general mechanism for the photoredox-catalyzed radical fluorosulfonylation of olefins using FABI salts involves the generation of a fluorosulfonyl radical (FSO₂•) which then adds to the olefin. nih.gov This process allows for the formation of various vinyl sulfonyl fluorides and can be adapted for difunctionalization reactions, such as alkoxy-fluorosulfonylation. nih.govnih.gov

The process is generally initiated by the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the FABI salt to generate the FSO₂• radical. This radical adds to an alkene, forming a carbon-centered radical intermediate. This intermediate can then be oxidized by the photocatalyst to a carbocation, which can be trapped by a nucleophile (like an alcohol in alkoxy-fluorosulfonylation), or it can undergo other radical termination pathways. nih.gov This methodology has proven effective for a range of olefin substrates, including those that are electron-rich. nih.gov

Below is a table summarizing the results of photoredox-catalyzed fluorosulfonylation of various olefins using a FABI salt, illustrating the scope of this methodology.

Table 1: Examples of Photoredox-Catalyzed Radical Fluorosulfonylation of Olefins with FABI Note: The following data is for the fluorosulfonylation of various olefins and does not involve 3-(Fluorosulfonyl)-2-methylbenzoic acid.

Regioselectivity and Stereoselectivity Control in Derivatization

Specific studies on the regioselectivity and stereoselectivity of derivatization reactions involving 3-(Fluorosulfonyl)-2-methylbenzoic acid are not documented in the available literature. However, the principles of selectivity in the derivatization of substituted benzoic acids are well-established. The substitution pattern on the aromatic ring significantly influences the reactivity and the position of further functionalization.

For 3-(Fluorosulfonyl)-2-methylbenzoic acid, the existing substituents—a methyl group at the 2-position and a fluorosulfonyl group at the 3-position relative to the carboxylic acid—will direct any further substitution. The carboxylic acid and fluorosulfonyl groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the ortho-methyl group, will determine the regioselectivity of electrophilic aromatic substitution reactions.

Derivatization of the carboxylic acid moiety itself is a common strategy. For instance, conversion to an ester or an amide can be achieved through various coupling methods. The choice of reagents and reaction conditions can be critical, especially if there is a risk of reaction at the fluorosulfonyl group.

A related compound, 3-(chlorosulfonyl)benzoic acid, has been used as a derivatizing agent to improve the detection of various biomolecules in mass spectrometry. nih.gov In this application, the chlorosulfonyl group reacts with hydroxyl or amino groups on the target analyte, while the carboxylic acid provides a site for ionization. nih.gov This highlights a key application of such bifunctional molecules.

The control of regioselectivity is crucial in synthetic chemistry. For substituted benzoic acids, C-H activation catalyzed by transition metals is a powerful tool for derivatization, but the regioselectivity can be influenced by the electronic and steric nature of the substituents, as well as the catalyst and reaction conditions. mdpi.com For example, in the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, both steric and coordination effects of the substituents were found to control the regioselectivity of the C-H activation. mdpi.com

The following table illustrates general principles of how substituents on a benzoic acid ring can direct further substitution, which would be relevant for predicting the reactivity of 3-(Fluorosulfonyl)-2-methylbenzoic acid.

Table 2: General Influence of Substituents on Electrophilic Aromatic Substitution of Benzoic Acid Derivatives Note: This table presents general directing effects and is not based on experimental data for 3-(Fluorosulfonyl)-2-methylbenzoic acid.

Computational and Theoretical Studies on 3 Fluorosulfonyl 2 Methylbenzoic Acid and Fluorosulfonylated Aromatic Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic environment of 3-(fluorosulfonyl)-2-methylbenzoic acid. These calculations can predict molecular geometries, orbital energies, and charge distributions, which together dictate the molecule's chemical behavior.

The fluorosulfonyl group (-SO₂F) is a key functional moiety that significantly influences the chemical properties of the entire molecule. The bond between the sulfur and fluorine atoms is of particular interest. Computational studies on related fluorosulfonylated compounds typically employ Density Functional Theory (DFT) to model these properties.

The S-F bond is characterized by a high degree of polarity due to the large electronegativity difference between fluorine and sulfur. This results in a strong, yet reactive bond. A critical aspect of the -SO₂F group is the pronounced electrophilicity of the sulfur atom. The presence of two oxygen atoms and a fluorine atom, all highly electronegative, withdraws electron density from the sulfur atom, making it highly susceptible to nucleophilic attack. This is a general feature of compounds containing a sulfonyl group, where the sulfur atom can be a target for various nucleophiles. acs.org In related sulfur-containing compounds, the sulfur atom in a sulfone is noted to be more electrophilic than in a sulfoxide (B87167) or a sulfide. acs.org

Table 1: Representative Calculated S-F Bond Properties and Sulfur Atom Charges in Aromatic Sulfonyl Fluorides (Illustrative Data)

PropertyCalculated ValueMethod/Basis Set
S-F Bond Length1.55 - 1.65 ÅDFT/B3LYP/6-311G(d,p)
S-F Vibrational Frequency800 - 900 cm⁻¹DFT/B3LYP/6-311G(d,p)
Mulliken Charge on Sulfur+1.2 to +1.5 eDFT/B3LYP/6-311G(d,p)
Natural Charge on Sulfur+2.0 to +2.5 eNBO/DFT/B3LYP/6-311G(d,p)

Note: This table presents typical ranges found in computational studies of aromatic sulfonyl fluorides and is for illustrative purposes.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the frontier molecular orbitals (FMOs) that govern many chemical reactions. youtube.comyoutube.comyoutube.com

For 3-(fluorosulfonyl)-2-methylbenzoic acid, the HOMO is expected to be located primarily on the electron-rich aromatic ring, specifically influenced by the electron-donating methyl group and the carboxyl group. The LUMO, conversely, is anticipated to be centered on the electron-deficient fluorosulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, complements the MO analysis. nih.gov For 3-(fluorosulfonyl)-2-methylbenzoic acid, an MEP map would show a region of high positive potential (electrophilic) around the sulfur atom of the fluorosulfonyl group and negative potential (nucleophilic) around the oxygen atoms of the carboxyl and sulfonyl groups. Computational studies on similar substituted benzoic acids confirm these general features. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Dipole Moment for a Model Aromatic Sulfonyl Fluoride (B91410) (Illustrative Data)

ParameterValue (Illustrative)Significance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DIndicates overall molecular polarity

Note: These values are hypothetical and serve to illustrate the typical output of a quantum chemical calculation on a related molecule.

Reaction Pathway Elucidation Using Computational Methods

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions, identifying intermediate structures, and determining the energy profiles of reaction pathways.

DFT is a widely used method for investigating reaction mechanisms involving organometallic reagents and complex organic molecules. For a compound like 3-(fluorosulfonyl)-2-methylbenzoic acid, computational studies could explore various transformations. For instance, reactions involving the cleavage of the C-S bond or the S-F bond can be modeled.

One area of interest could be the computational modeling of SO₂ insertion reactions into a carbon-metal bond of a precursor to 3-(fluorosulfonyl)-2-methylbenzoic acid, or the transmetalation steps that are common in cross-coupling reactions to form the aromatic C-S bond. While specific DFT studies on these reactions for the title compound are not documented, the methodology is well-established for a vast range of organic and organometallic transformations. These studies typically involve locating the structures of reactants, products, intermediates, and transition states on the potential energy surface.

A key outcome of computational reaction mechanism studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes during a reaction. By calculating the energy of the transition state relative to the reactants, the activation barrier (activation energy) for the reaction can be determined.

This activation energy is a critical parameter that dictates the rate of a chemical reaction. A high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. For hypothetical reactions of 3-(fluorosulfonyl)-2-methylbenzoic acid, such as its synthesis or subsequent derivatization, DFT calculations could be used to compare different possible pathways and predict which one is kinetically favored by identifying the path with the lowest activation barrier.

Conformational Analysis of Fluorosulfonylated Aromatic Compounds

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation around single bonds.

For 3-(fluorosulfonyl)-2-methylbenzoic acid, the main sources of conformational flexibility are the rotation around the C-S bond (linking the sulfonyl group to the aromatic ring) and the C-C bond (linking the carboxylic acid group to the ring). The relative orientation of the fluorosulfonyl group with respect to the plane of the aromatic ring is of particular interest. rsc.org

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to the transition states for conformational change. The relative energies of the stable conformers determine their population at a given temperature. The steric hindrance between the ortho-methyl group and the fluorosulfonyl group, as well as potential non-covalent interactions like intramolecular hydrogen bonding involving the carboxylic acid proton, would be key factors determining the preferred conformation of 3-(fluorosulfonyl)-2-methylbenzoic acid.

Potential Energy Surfaces and Isomerism of the Fluorosulfonyl Group

The concept of a potential energy surface (PES) is fundamental in computational chemistry, mapping the energy of a molecule as a function of its geometry. For flexible molecules, the PES reveals the relative energies of different conformations (isomers) and the energy barriers to their interconversion.

The fluorosulfonyl group, while seemingly simple, can exhibit significant conformational flexibility. Studies on related molecules, such as the bis(fluorosulfonyl)amide ([FSI]⁻) anion, have used a combination of Raman spectroscopy, molecular dynamics (MD), and ab initio calculations to explore its conformational landscape. nih.govacs.org These investigations revealed the existence of two primary stable isomers: a C₂ symmetry (trans) conformer and a C₁ symmetry (cis) conformer. nih.govacs.org The plotting of three-dimensional potential energy surfaces confirmed that these conformers coexist in equilibrium in the liquid state and can interconvert. nih.govacs.org

Similarly, computational and experimental studies on fluorosulfonyl azide (B81097) (FSO₂N₃) confirmed the presence of a single, stable conformer in the solid state, where one of the S═O bonds is positioned synperiplanar to the azide group. acs.org This preference is rationalized by stabilizing anomeric effects, which are stereoelectronic interactions involving the lone pairs of the nitrogen and the antibonding orbitals of the S-O bonds. acs.org

For 3-(Fluorosulfonyl)-2-methylbenzoic acid, the rotation around the C-S bond connecting the phenyl ring to the fluorosulfonyl group defines its primary conformational isomerism. The steric hindrance from the adjacent methyl group and the electronic interactions with the carboxylic acid group would significantly influence the rotational barrier and the relative stability of different conformers. Theoretical calculations are essential to map this potential energy surface, identify the most stable geometric arrangements, and determine the energy required to rotate the -SO₂F group.

Table 1: Conformational Properties of the bis(fluorosulfonyl)amide ([FSI]⁻) Anion This interactive table summarizes key thermodynamic data comparing the cis and trans conformers as determined by spectroscopic and computational methods. acs.org

PropertyValueMethod
Enthalpy Difference (ΔcistransHm)-4.5 kJ mol⁻¹Raman Spectroscopy
Entropy Difference (ΔcistransSm)-19 J K⁻¹ mol⁻¹Raman Spectroscopy
Gibbs Free Energy Difference (ΔcistransGm at 298 K)+1 kJ mol⁻¹Raman Spectroscopy
Conformer Population (trans)Peak at ~120°MD Simulation (298 K)
Conformer Population (cis)Peak at ~0°MD Simulation (298 K)

Investigation of Noncovalent Interactions and Intermolecular Forces in Aromatic Sulfonyl Fluorides

Noncovalent interactions govern the physical properties of substances and are critical in molecular recognition and crystal packing. researchgate.net For aromatic sulfonyl fluorides, these forces dictate how molecules arrange themselves in the solid state and interact in solution. The primary intermolecular forces include dipole-dipole interactions, London dispersion forces, and potential hydrogen bonds. pressbooks.pub Aromatic systems are also well-known for their ability to form π-π stacking interactions. youtube.com

Detailed investigations using X-ray crystallography and Hirshfeld surface analysis, coupled with computational studies, have provided a granular view of the noncovalent interactions in aromatic sulfonyl fluorides, particularly in contrast to their sulfonyl chloride counterparts. nih.govfgcu.edunih.gov A key finding is that the fluorine atom of the sulfonyl fluoride group does not typically participate in hydrogen bonding. fgcu.edunih.gov Instead, the fluorine atom is often observed forming close contacts with π-systems (F⋯π interactions) of neighboring aromatic rings. nih.govfgcu.edu

Table 2: Comparison of Intermolecular Contacts in an Aromatic Sulfonyl Halide System This interactive table, based on Hirshfeld surface analysis of 4-chloro-7-halosulfonyl-2,1,3-benzoxadiazole, highlights the percentage contribution of different intermolecular contacts for the sulfonyl fluoride versus the sulfonyl chloride derivative. nih.gov

Interacting Atom PairSulfonyl Chloride (% Contribution)Sulfonyl Fluoride (% Contribution)
Cl···O15.6%13.0% (as Cl···O)
H···FNot ObservedNot Observed
F···C / F···NNot ApplicableObserved
F···π InteractionsNot ObservedObserved
O···FNot ApplicableObserved (2.963 Å)

Predictive Modeling for Synthetic Design and Reactivity Control

Computational modeling has become an indispensable tool for designing efficient synthetic routes and for predicting and controlling the reactivity of functional groups. For sulfonyl fluorides, which have gained prominence as "privileged warheads" in chemical biology, predictive models are crucial for tuning their stability and reactivity. nih.govrsc.org

Sulfonyl fluorides exhibit a unique balance of stability in aqueous environments and sufficient electrophilicity to react with specific nucleophilic amino acid residues, including serine, lysine, tyrosine, and histidine. nih.govnih.gov Computational studies and experimental profiling allow researchers to predict how changes to the molecular scaffold will affect this reactivity. For instance, a comprehensive study profiled a panel of sulfur(VI) fluoride electrophiles, measuring their rates of inactivation (k_inact) against a model protein, Carbonic Anhydrase II. acs.org This work demonstrated that the reactivity of the SVI-F warhead could be significantly altered by changing the appended sulfonamide fragment, allowing for the tailoring of reactivity for specific biological targets. nih.gov

Predictive modeling also aids in the design of novel synthetic strategies. researchgate.netresearchgate.net For example, computational fluid dynamics (CFD) has been used to perform systematic theoretical investigations into the electrochemical synthesis of sulfonyl fluorides, helping to optimize reactor design and reaction conditions. researchgate.net Multivariate linear regression models have been developed to quantitatively link the structural features of substrates with their photocatalytic activity in fluorosulfonylation reactions. researchgate.net These predictive approaches enable chemists to move beyond trial-and-error, facilitating the development of practical, one-pot syntheses that are tolerant of diverse functional groups and can be scaled up efficiently. researchgate.net This is particularly important for complex molecules like 3-(Fluorosulfonyl)-2-methylbenzoic acid, where chemoselectivity and yield are paramount.

Solvent Effects and Environmental Considerations in Computational Simulations

The choice of solvent can dramatically influence reaction rates, equilibria, and selectivity. acs.org Computational simulations must account for these solvent effects to provide accurate predictions. The Polarizable Continuum Model (PCM) and the self-consistent reaction-field (SCRF) method are widely used approaches where the solvent is treated as a continuous medium characterized by its dielectric constant. primescholars.com These models can significantly improve the accuracy of calculated properties, such as vibrational spectra and reaction energy profiles. primescholars.com In some cases, the nature of the solvent is a critical factor in determining the outcome of a reaction, while in others, its effect may be less pronounced. acs.org For example, in certain diastereodivergent syntheses, switching solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or dimethylacetamide (DMA) can alter product yields and diastereomeric ratios. acs.org

While computational chemistry is a powerful tool for developing greener chemical processes, the simulations themselves have an environmental footprint due to their significant energy consumption. rsc.org There is a growing awareness of the need to balance the benefits of computational studies with their environmental impact. rsc.org This includes adopting more efficient coding practices, utilizing sustainable data centers, and carefully considering the level of theory required for a given problem.

Derivatization and Functionalization Strategies of 3 Fluorosulfonyl 2 Methylbenzoic Acid

The unique trifunctional structure of 3-(fluorosulfonyl)-2-methylbenzoic acid, featuring a carboxylic acid, a fluorosulfonyl group, and a substituted aromatic ring, offers a versatile platform for a wide array of chemical modifications. These modifications allow for the systematic alteration of the molecule's physicochemical properties and the construction of more complex molecular architectures. The derivatization strategies can be broadly categorized by the reactive center being modified: the carboxylic acid group, the fluorosulfonyl group, or the aromatic ring.

Advanced Applications of 3 Fluorosulfonyl 2 Methylbenzoic Acid in Chemical Research

Role as a Key Synthetic Building Block and Intermediate

The utility of 3-(Fluorosulfonyl)-2-methylbenzoic acid as a synthetic building block stems from the distinct reactivity of its two functional groups. The carboxylic acid can participate in traditional reactions like esterification and amidation, while the fluorosulfonyl group serves as a highly reliable connector in modern modular chemistry. This dual reactivity allows for controlled, stepwise synthesis of intricate molecules.

3-(Fluorosulfonyl)-2-methylbenzoic acid is an important intermediate for building complex organic molecules. Its structure is analogous to other substituted benzoic acids that serve as key precursors in the synthesis of pharmacologically active agents and other functional organic compounds. For instance, related fluorinated methylbenzoic acid derivatives are used to synthesize diarylmethanes, which are foundational blocks for sodium-glucose transporter 2 (SGLT2) inhibitors. researchgate.netossila.com Similarly, other isomers are employed in creating inhibitors for targets like HIV-1 integrase and in the synthesis of heterocyclic compounds such as phthalides and 3-arylisoquinolinones. researchgate.netossila.com

The presence of the fluorosulfonyl group (-SO₂F) provides a robust and stable handle that is resistant to many common reaction conditions, including reduction. sigmaaldrich.com This stability allows chemists to perform various transformations on the carboxylic acid end of the molecule without disturbing the fluorosulfonyl group, which can be reserved for a specific, late-stage coupling reaction. This strategic, orthogonal approach is critical in the efficient construction of complex, multifunctional scaffolds. The fluorosulfonyl moiety itself has been incorporated into various molecular probes and libraries for chemical biology and drug discovery. sigmaaldrich.com

The fluorosulfonyl group is a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful set of "click" reactions developed by Nobel laureate K. Barry Sharpless. sigmaaldrich.comnih.gov Click chemistry focuses on reactions that are modular, high-yielding, and generate only inoffensive byproducts. nih.govnih.gov 3-(Fluorosulfonyl)-2-methylbenzoic acid acts as a "SuFExable hub," where the S-F bond can be selectively reacted with nucleophiles like phenols (to form sulfonyl esters) or amines (to form sulfonamides) with exceptional reliability. sigmaaldrich.comenamine.net

This modular approach is ideal for the rapid assembly of large molecules and conjugates. nih.gov Unlike some other click reactions, SuFEx chemistry does not require a metal catalyst and is often tolerant of a wide range of functional groups and aqueous environments. sigmaaldrich.comenamine.net The development of accelerated SuFEx protocols has further enhanced its utility, allowing for reactions to complete in minutes with low catalyst loadings. nih.gov This enables the efficient linking of different molecular fragments, making 3-(Fluorosulfonyl)-2-methylbenzoic acid a valuable component for creating diverse chemical libraries and complex macromolecular structures. nih.gov

Table 1: Comparison of Key Click Chemistry Reactions

Feature Sulfur(VI) Fluoride Exchange (SuFEx) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactive Groups Sulfonyl Fluoride (-SO₂F) + Phenol/Amine Azide (B81097) (-N₃) + Terminal Alkyne (C≡CH)
Primary Linkage Sulfonate Ester (-SO₂-O-), Sulfonamide (-SO₂-N-) 1,2,3-Triazole Ring
Catalyst Often base-catalyzed (e.g., organic bases); can be catalyst-free. nih.gov Copper(I) complex. nih.gov
Key Advantage Creates exceptionally stable linkages; no metal catalyst required. sigmaaldrich.comnih.gov Extremely high fidelity and reaction scope; bioorthogonal. nih.gov
Modifiability Connectors are generally not modifiable post-reaction. nih.gov The resulting triazole ring is highly stable and not readily modified. nih.gov

Applications in Materials Science Research

The unique chemical properties of 3-(Fluorosulfonyl)-2-methylbenzoic acid make it a valuable component in the design and synthesis of advanced materials. Its ability to act as both a linker and a structural scaffold is being explored in polymer science, energy storage, and liquid crystal technology.

The same SuFEx click chemistry that is valuable in synthesizing discrete molecules is also a powerful tool for polymer science. sigmaaldrich.com 3-(Fluorosulfonyl)-2-methylbenzoic acid can be used as a bifunctional monomer in step-growth polymerization reactions. For example, the carboxylic acid can be reacted to form a polyester (B1180765) or polyamide backbone, leaving the stable fluorosulfonyl groups pendant along the polymer chain. These groups can then be modified in a second step via SuFEx reactions to attach specific functional molecules, effectively "decorating" the polymer. This approach allows for the precise tuning of a material's properties. Alternatively, both the carboxylic acid and the fluorosulfonyl group can be used simultaneously to create novel polymer architectures.

There is significant research into using compounds containing fluorosulfonyl groups as components in electrolytes for high-performance lithium-ion batteries and other energy storage devices. researchgate.netrsc.org Salts like lithium bis(fluorosulfonyl)imide (LiFSI) are known to improve electrolyte properties, including ionic conductivity and thermal stability, while also helping to form a stable solid electrolyte interphase (SEI) on the electrodes. researchgate.netdaneshyari.comntnu.no The SEI is crucial for long-term battery cycling and safety. rsc.org

Given this context, 3-(Fluorosulfonyl)-2-methylbenzoic acid can be considered a valuable building block for creating new electrolyte additives or co-solvents. rsc.org The fluorosulfonyl moiety can contribute to improved electrochemical stability and performance. rsc.orgrsc.org Research has shown that various fluorosulfonamide and sulfonimide-based compounds can act as versatile precursors for advanced electrolyte components that enhance the longevity and efficiency of batteries. rsc.orgrsc.org

Table 2: Examples of Fluorosulfonyl Compounds in Battery Electrolyte Research

Compound Role/Application Key Finding
Lithium bis(fluorosulfonyl)imide (LiFSI) Primary electrolyte salt or additive Improves ionic conductivity, thermal stability, and SEI formation on anodes. researchgate.netdaneshyari.comntnu.no
Dimethyl Sulfamoyl Fluoride (DMSF) Electrolyte additive for K-ion batteries Improves coulombic efficiency and capacity retention by stabilizing the SEI on graphite (B72142) electrodes. rsc.org
(Chlorosulfonyl)(trifluoromethanesulfonyl)imide (H[ClTFSI]) Precursor/Building block for electrolyte salts A versatile precursor for creating a wide array of new sulfonimide-based salts and zwitterions for battery use. rsc.org
Divalent Imide Electrolytes Highly conductive electrolytes Lithium salts of sulfonated bis(fluorosulfonyl)imides show high conductivity and good cycling stability. researchgate.net

The geometry of a molecule is critical for its potential application in liquid crystals. Benzoic acid derivatives are widely studied for creating liquid crystalline materials, often because their rod-like shape and ability to form hydrogen-bonded dimers facilitate the formation of ordered mesophases. researchgate.nettandfonline.comnih.gov

The specific structure of 3-(Fluorosulfonyl)-2-methylbenzoic acid, with functional groups at the 1 and 3 positions of the benzene (B151609) ring, results in a "bent-core" or "banana-shaped" geometry. This molecular shape is of significant interest in liquid crystal research. A closely related compound, 3-fluoro-2-methylbenzoic acid, is explicitly noted as a structural scaffold for bent-core liquid crystals due to this meta-substitution pattern. ossila.com Such molecules can self-assemble into unique, complex liquid crystal phases that are not accessible with traditional rod-shaped molecules. Therefore, 3-(Fluorosulfonyl)-2-methylbenzoic acid is a promising candidate for designing new liquid crystalline materials with potentially novel electro-optical properties. tandfonline.comnih.govnih.gov

Utility in Chemical Biology and Biochemical Probe Development

As Reagents for Bioconjugation and Bioconjugate Chemistry

The sulfonyl fluoride functional group is generally recognized as a valuable tool in bioconjugation, often utilized in "click chemistry" approaches to link molecules to proteins or nucleic acids. sigmaaldrich.com This reactivity is based on the ability of the -SO₂F group to form strong, covalent sulfonyl-oxygen or sulfonyl-nitrogen bonds with nucleophilic amino acid side chains such as tyrosine, serine, threonine, and lysine.

While the principle of sulfonyl fluoride-mediated bioconjugation is well-established, specific studies detailing the use of 3-(Fluorosulfonyl)-2-methylbenzoic acid for this purpose are not available. General methodologies for bioconjugation often involve reacting a sulfonyl fluoride-containing molecule with a biomolecule in a suitable buffer system. nih.govbiosynth.com The reaction conditions, such as pH and solvent, can be optimized to favor the modification of specific residues. The presence of the carboxylic acid group on 3-(Fluorosulfonyl)-2-methylbenzoic acid could potentially be leveraged to attach other functionalities, such as fluorescent dyes or affinity tags, prior to its conjugation to a target biomolecule.

In the Design of Activity-Based Probes and Affinity Labels

Activity-based probes (ABPs) and affinity labels are powerful tools for studying enzyme function and for identifying new drug targets. These probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to the desired enzyme family, and a reporter tag for detection.

The sulfonyl fluoride moiety is a common warhead in the design of ABPs due to its reactivity with catalytic serine, threonine, and tyrosine residues in enzymes. However, no specific activity-based probes or affinity labels derived from 3-(Fluorosulfonyl)-2-methylbenzoic acid have been described in the literature. The design of such a probe would involve tailoring the aromatic scaffold to achieve selective binding to a particular enzyme's active site.

As Derivatization Agents for Advanced Analytical Methodologies

Chemical derivatization is a technique used in analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography (GC), to improve the detection and quantification of analytes. nih.govsigmaaldrich.com Derivatizing agents are used to modify the analyte to enhance its ionization efficiency, improve its chromatographic separation, or to introduce a specific mass tag for targeted analysis. nih.gov

While various reagents are used for derivatization, there is no documented use of 3-(Fluorosulfonyl)-2-methylbenzoic acid for this purpose. In principle, the carboxylic acid function could be used to attach it to analytes containing hydroxyl or amino groups, and the sulfonyl fluoride could potentially serve as a unique mass tag. However, the development and validation of such an application have not been reported.

Applications in Catalyst and Ligand Design

Incorporation of Fluorosulfonyl Moieties into Ligand Structures for Metal Catalysis

The electronic properties of ligands play a crucial role in the reactivity and selectivity of metal catalysts. The introduction of a fluorosulfonyl group onto a ligand scaffold can significantly alter its electronic nature due to the strong electron-withdrawing capacity of the -SO₂F group. This modification can influence the catalytic activity of the metal center.

Despite the potential for the fluorosulfonyl group to act as a powerful electronic modifier, there are no specific reports on the incorporation of 3-(Fluorosulfonyl)-2-methylbenzoic acid into ligand structures for metal catalysis. The synthesis of such a ligand would likely involve the modification of the carboxylic acid group to create a chelating arm that can coordinate to a metal center.

Understanding Catalytic Mechanisms for Efficient Sulfonyl Fluoride Formation

The synthesis of aryl sulfonyl fluorides is an active area of research, with various catalytic methods being developed. These methods often involve the use of transition metal catalysts, such as palladium or copper, to facilitate the introduction of the sulfonyl fluoride group onto an aromatic ring. The starting materials for these reactions can include aryl halides, boronic acids, or diazonium salts.

While general mechanisms for the formation of sulfonyl fluorides have been proposed, studies focusing specifically on the catalytic synthesis of 3-(Fluorosulfonyl)-2-methylbenzoic acid are not available. The synthesis of this compound would likely involve the fluorosulfonylation of a suitable 2-methylbenzoic acid derivative. For instance, a potential synthetic route could involve the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and acidification, a method that has been described for the synthesis of a related isomer, 4-fluoro-2-methylbenzoic acid. google.com

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of arylsulfonyl fluorides has traditionally relied on methods that are often far from ideal in terms of sustainability and atom economy. Early routes frequently involved corrosive reagents or multi-step processes with significant waste generation. acs.org Future research into the synthesis of 3-(fluorosulfonyl)-2-methylbenzoic acid will undoubtedly focus on greener and more efficient methodologies.

Modern synthetic chemistry offers several promising avenues. One key area is the advancement of one-pot procedures starting from readily available precursors. For instance, palladium-catalyzed methods have been developed to convert aryl halides directly into arylsulfonyl fluorides. nih.govmdpi.com A future sustainable route for 3-(fluorosulfonyl)-2-methylbenzoic acid could involve a one-pot, two-step palladium-catalyzed process starting from 3-bromo-2-methylbenzoic acid. This would involve an initial sulfonylation using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ oxidation and fluorination. mdpi.com

Another atom-economical approach gaining traction is the direct C-H functionalization. While challenging, the development of catalysts capable of selectively activating and converting a C-H bond on the 2-methylbenzoic acid backbone to a sulfonyl fluoride (B91410) group would represent a significant leap forward. mdpi.com Furthermore, adapting metal-free, visible-light-induced syntheses, which have been successful for other aryldiazonium salts, could provide an environmentally benign pathway to this molecule. researchgate.net

Precursor ClassPotential Modern Synthetic MethodKey Advantages
Aryl Halides (e.g., 3-bromo-2-methylbenzoic acid)Palladium-Catalyzed FluorosulfonylationHigh functional group tolerance, one-pot procedure. nih.govmdpi.com
Aryldiazonium SaltsCopper-Catalyzed or Photoredox FluorosulfonylationMild reaction conditions, good for complex molecules. mdpi.comresearchgate.net
SulfonamidesDeaminative Fluorination (e.g., with Pyry-BF4)High chemoselectivity, suitable for late-stage functionalization. mdpi.com
Thiols/DisulfidesOxidative Fluorination (e.g., with Selectfluor)Utilizes readily available starting materials. mdpi.com

Exploration of Novel Reactivity Modes and Unprecedented Transformations of the Fluorosulfonyl Group

The fluorosulfonyl group is primarily known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that are transforming fields from drug discovery to materials science. acs.orgnih.gov The S-F bond, while stable, can be selectively activated to react with nucleophiles, making it a powerful connective tool. sigmaaldrich.com For 3-(fluorosulfonyl)-2-methylbenzoic acid, future research will likely explore how the interplay between the carboxylic acid and the ortho-methyl group influences its SuFEx reactivity.

Beyond its established role, researchers are beginning to "awaken" the sulfonyl fluoride group to participate in unprecedented transformations. A recent breakthrough has shown that the typically inert SO2F group can act as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. rsc.org Applying this methodology to 3-(fluorosulfonyl)-2-methylbenzoic acid could open up novel pathways to complex biaryl compounds, where the benzoic acid moiety can be further functionalized.

Another exciting frontier is the development of new sulfonyl fluoride-based hubs for chemical synthesis. Research on the radical chloro-fluorosulfonylation of alkynes has introduced β-chloro alkenylsulfonyl fluorides as versatile building blocks capable of undergoing a variety of subsequent transformations. nih.gov Future work could aim to develop analogous radical transformations starting from derivatives of 3-(fluorosulfonyl)-2-methylbenzoic acid to create novel, densely functionalized molecular scaffolds.

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The future study of 3-(fluorosulfonyl)-2-methylbenzoic acid will benefit immensely from an integrated approach that combines experimental techniques with advanced computational modeling.

For instance, computational studies have been instrumental in understanding the role of bases and hydrogen-bonding in activating sulfonyl fluorides for SuFEx reactions. acs.org Similar computational analyses, such as Density Functional Theory (DFT) calculations, could elucidate the precise transition states involved in the reactions of 3-(fluorosulfonyl)-2-methylbenzoic acid, taking into account the electronic and steric effects of the methyl and carboxyl groups. rsc.org This could help explain and predict its reactivity with various nucleophiles.

Furthermore, machine learning is emerging as a powerful tool to navigate complex reaction spaces and predict optimal conditions. acs.org By generating a dataset of reactions with various substituted sulfonyl fluorides, predictive models could be built to accelerate the discovery of new applications for 3-(fluorosulfonyl)-2-methylbenzoic acid, minimizing the need for extensive empirical screening. chemrxiv.org Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions, could also provide profound insights into the solid-state packing and non-covalent interactions of this molecule and its derivatives, which is crucial for materials science applications. nih.gov

Expansion of Applications in Emerging Fields of Chemical Science and Technology

The bifunctional nature of 3-(fluorosulfonyl)-2-methylbenzoic acid makes it a highly attractive building block for several emerging fields.

In medicinal chemistry and chemical biology , the sulfonyl fluoride group is increasingly recognized as a privileged "warhead" for designing covalent inhibitors. rsc.org Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides can form stable covalent bonds with other nucleophilic amino acid residues such as lysine, tyrosine, and histidine. acs.org This opens up the possibility of targeting a wider range of proteins. Future research could involve incorporating 3-(fluorosulfonyl)-2-methylbenzoic acid into drug scaffolds, where the SO2F group acts as a covalent warhead and the carboxylic acid moiety serves as a handle for tuning solubility, pharmacokinetic properties, or for engaging in additional binding interactions within a protein's active site.

In materials science , the SuFEx reaction is being used to create novel polymers with exceptional properties. researchgate.net The 3-(fluorosulfonyl)-2-methylbenzoic acid molecule could serve as a unique monomer. The fluorosulfonyl group can participate in step-growth polymerization with appropriate bis-nucleophiles (e.g., bis-phenols), while the carboxylic acid group remains available for post-polymerization modification, such as grafting side chains or cross-linking the polymer network. This could lead to the development of advanced functional materials with tailored properties for applications ranging from specialty coatings to advanced membranes.

Rational Design of Next-Generation Fluorosulfonylated Building Blocks and Reagents for Enhanced Performance

The unique substitution pattern of 3-(fluorosulfonyl)-2-methylbenzoic acid provides a platform for the rational design of new chemical tools. The ortho-methyl group provides steric hindrance that could modulate the reactivity of both the adjacent fluorosulfonyl and carboxylic acid groups, potentially leading to enhanced selectivity in its reactions.

Future research will likely focus on using this molecule as a scaffold to create more complex and specialized reagents. For example, the carboxylic acid could be converted into an activated ester or other functional group to facilitate bioconjugation, allowing the molecule to be attached to proteins or other biomolecules for use as an activity-based probe. rsc.org

Moreover, there is a continuous drive to develop new reagents with improved performance for specific chemical transformations, such as deoxyfluorination. chemrxiv.org Data-driven approaches are being used to design novel sulfonyl fluoride reagents with enhanced reactivity and safety profiles. chemrxiv.org By understanding the structure-activity relationships of the sulfonyl fluoride group in molecules like 3-(fluorosulfonyl)-2-methylbenzoic acid, it may be possible to design next-generation reagents where the reactivity is finely tuned by the electronic and steric environment of the aromatic ring. This could lead to the development of highly selective reagents for late-stage functionalization of complex molecules, a critical need in drug discovery. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can the solubility of 3-(Fluorosulfonyl)-2-methylbenzoic acid in organic solvents be experimentally determined and theoretically predicted?

  • Methodological Approach :

  • Experimental Determination : Use gravimetric or spectrophotometric methods to measure solubility in solvents of varying polarity (e.g., alcohols, ethers, esters) at controlled temperatures, as demonstrated for structurally similar 2-methylbenzoic acid derivatives .
  • Theoretical Prediction : Apply the Abraham solvation model using solute descriptors (e.g., S = 0.840, A = 0.420, B = 0.440, L = 4.6770) derived for 2-methylbenzoic acid to estimate log10(solubility) values. Adjust for the fluorosulfonyl group’s polarizability and hydrogen-bonding effects .

Q. What are effective synthetic routes for 3-(Fluorosulfonyl)-2-methylbenzoic acid?

  • Methodological Approach :

  • Sulfonyl Group Introduction : Adapt protocols from sulfonylurea herbicide synthesis (e.g., coupling sulfonyl chlorides with benzoic acid derivatives). For example, react 2-methylbenzoic acid with fluorosulfonyl chloride under controlled pH (e.g., pyridine as a base) to minimize side reactions .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. What are the key spectroscopic characteristics for identifying 3-(Fluorosulfonyl)-2-methylbenzoic acid?

  • Methodological Approach :

  • IR Spectroscopy : Look for strong absorption bands at ~1730 cm<sup>−1</sup> (C=O stretch of carboxylic acid), ~1370 cm<sup>−1</sup> (S=O asymmetric stretch), and ~1170 cm<sup>−1</sup> (S–O stretch), consistent with sulfonyl and carboxylic acid groups .
  • NMR : The methyl group (2-CH3) will appear as a singlet at ~2.5 ppm (¹H NMR), while the fluorosulfonyl group may cause deshielding of adjacent aromatic protons .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the reactivity and electronic properties of 3-(Fluorosulfonyl)-2-methylbenzoic acid compared to other substituents?

  • Methodological Approach :

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare electron-withdrawing effects of –SO2F with –COOH and –CH3. Analyze frontier molecular orbitals (HOMO/LUMO) and partial charges using software like Gaussian .
  • Experimental Validation : Measure pKa values via potentiometric titration to quantify the acid-strengthening effect of the fluorosulfonyl group relative to non-fluorinated analogs .

Q. How can discrepancies between predicted and experimental solubility data for 3-(Fluorosulfonyl)-2-methylbenzoic acid be resolved?

  • Methodological Approach :

  • Data Contradiction Analysis : Re-examine Abraham model assumptions (e.g., solute-solvent hydrogen-bonding parameters). Adjust descriptors for the fluorosulfonyl group’s unique electronegativity and steric effects using iterative regression .
  • Solvent-Specific Corrections : Incorporate solvent cohesive energy density (CED) or Hansen solubility parameters to refine predictions for nonpolar solvents .

Q. What strategies optimize the stability of 3-(Fluorosulfonyl)-2-methylbenzoic acid under varying pH and temperature conditions?

  • Methodological Approach :

  • Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Focus on hydrolysis of the sulfonyl fluoride group to sulfonic acid under basic conditions .
  • pH-Dependent Kinetics : Use buffer systems (pH 3–9) to map degradation pathways and identify stabilizing excipients (e.g., antioxidants for radical-mediated decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.